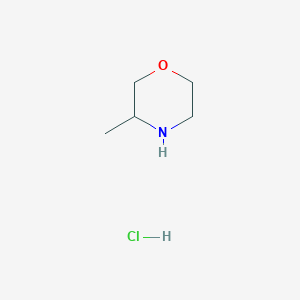

3-Methylmorpholine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5-4-7-3-2-6-5;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOCQCWIEBVSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-Methylmorpholine Hydrochloride: Chemical Properties and Structure

Introduction

3-Methylmorpholine hydrochloride is a heterocyclic organic compound that serves as a valuable intermediate and building block in organic synthesis. It is particularly noted for its applications in the development of pharmaceutical agents and other specialty chemicals.[1][2] The molecule's structure features a morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen, with a methyl group at the 3-position. The presence of a chiral center at this position gives rise to two distinct enantiomers: (R)-3-Methylmorpholine hydrochloride and (S)-3-Methylmorpholine hydrochloride. This chirality is often crucial in drug development, where stereoisomers can exhibit significantly different pharmacological activities. This guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and safety information for this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Identifiers

This compound is the salt formed from the reaction of the organic base 3-methylmorpholine with hydrochloric acid. The nitrogen atom of the morpholine ring is protonated, forming a morpholinium cation, with chloride as the counter-ion. The key structural feature is the stereocenter at the carbon atom adjacent to both the nitrogen and oxygen atoms (C3), which results in the (R) and (S) enantiomers.

A logical diagram illustrating the relationship between the chiral forms of 3-Methylmorpholine and its hydrochloride salt is presented below.

The following table summarizes the key chemical identifiers for both the (R) and (S) enantiomers of this compound.

| Identifier | (R)-3-Methylmorpholine hydrochloride | (S)-3-Methylmorpholine hydrochloride |

| IUPAC Name | (3R)-3-methylmorpholine;hydrochloride[3][4] | (3S)-3-methylmorpholine;hydrochloride[5] |

| CAS Number | 953780-78-4[1][3][4][6] | 1022094-03-6[5][7] |

| Molecular Formula | C₅H₁₂ClNO[1][3][4][6] | C₅H₁₂ClNO[5][7] |

| SMILES | C[C@@H]1COCCN1.Cl[1][3] | C[C@H]1COCCN1.Cl[5] |

| InChIKey | MSOCQCWIEBVSLF-NUBCRITNSA-N[1][3][4] | MSOCQCWIEBVSLF-JEDNCBNOSA-N[5] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in chemical reactions. These properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 137.61 g/mol [1][3][4][6] |

| Appearance | White to orange or green crystalline powder[1] |

| Melting Point | 123.0 to 127.0 °C ((R)-isomer) / >200 °C ((S)-isomer)[8] |

| Boiling Point | 133-134 °C (for free base, 3-Methylmorpholine)[9] |

| Solubility | Soluble in water[1] |

| pKa (Conjugate Acid) | 9.03 ± 0.40 (Predicted, for 3-Methylmorpholine)[9] |

| Storage Conditions | 0-10°C, under inert atmosphere[1][5][8] |

Experimental Protocols

A. Synthesis of (R)-3-Methylmorpholine hydrochloride

A representative synthetic procedure for (R)-3-Methylmorpholine hydrochloride has been reported, starting from (5R)-4-(4-methoxybenzyl)-5-methylmorpholine.[6][10]

Experimental Procedure:

-

N-Dealkylation/Acylation: To a solution of (5R)-4-(4-methoxybenzyl)-5-methylmorpholine (17.8 g, 80.3 mmol) in 1,2-dichloroethane (180 mL), 1-chloroethyl chloroformate (46 g, 322 mmol) is added.[6][10]

-

The reaction mixture is heated to 80 °C and stirred for 6 hours.[6][10]

-

Solvolysis: After the reaction is complete, the solvent is removed by evaporation under reduced pressure. The resulting residue is dissolved in methanol (180 mL).[6][10]

-

The methanol solution is stirred at 80 °C for 1 hour to induce cleavage of the intermediate carbamate.[6][10]

-

Purification: The solvent is evaporated again under reduced pressure. The solid residue is washed with ethyl acetate and dried to yield (3R)-3-methylmorpholine hydrochloride as white crystals (8.2 g, 74% yield).[6][10]

The workflow for this synthesis is visualized in the diagram below.

B. Standard Characterization Protocols

While specific analytical data like NMR or IR spectra are not widely published in the search results, standard laboratory protocols would be employed for characterization.

-

Melting Point Determination: A calibrated digital melting point apparatus would be used. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).

-

The resulting spectra are analyzed to confirm the proton and carbon environments consistent with the this compound structure.

-

-

Infrared (IR) Spectroscopy:

-

A small amount of the sample is mixed with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded, typically from 4000 to 400 cm⁻¹.

-

Characteristic peaks for N-H stretching (of the ammonium salt), C-H, C-O, and C-N bonds are identified to confirm the functional groups present.

-

Safety and Handling

This compound is classified as an irritant. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling.[4] Work should be conducted in a well-ventilated area or a chemical fume hood.

The Globally Harmonized System (GHS) classification for this compound is summarized below.

| Hazard Class | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Skin Irritation (Category 2)[3] |

| Warning [4] | H315: Causes skin irritation.[3][4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| Eye Irritation (Category 2)[3] | H319: Causes serious eye irritation.[3][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | ||

| STOT SE (Category 3)[3] | H335: May cause respiratory irritation.[3][4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |

Conclusion

This compound is a chiral building block with well-defined chemical properties. Its synthesis is achievable through established organic chemistry methods, and its characterization relies on standard analytical techniques. For researchers and drug development professionals, understanding its stereochemistry, physicochemical properties, and handling requirements is crucial for its effective and safe utilization in the synthesis of complex target molecules.

References

- 1. Page loading... [guidechem.com]

- 2. CN105753803A - A synthetic method of a medical intermediate this compound - Google Patents [patents.google.com]

- 3. (3R)-3-Methylmorpholine hydrochloride | C5H12ClNO | CID 57356922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-3-Methylmorpholine hydrochloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. Page loading... [wap.guidechem.com]

- 6. (R)-3-Methylmorpholine hydrochloride | 953780-78-4 [chemicalbook.com]

- 7. (S)-3-Methylmorpholine hydrochloride | 1022094-03-6 [chemicalbook.com]

- 8. (S)-3-Methylmorpholine hydrochloride | 1022094-03-6 [amp.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. (R)-3-Methylmorpholine hydrochloride synthesis - chemicalbook [chemicalbook.com]

(S)-3-Methylmorpholine Hydrochloride: A Technical Guide for Researchers

CAS Number: 1022094-03-6

This technical guide provides an in-depth overview of (S)-3-Methylmorpholine hydrochloride, a key chiral intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

(S)-3-Methylmorpholine hydrochloride is the hydrochloride salt of (S)-3-Methylmorpholine. The introduction of the methyl group at the C-3 position creates a chiral center, making it a valuable building block for stereospecific synthesis.

Table 1: Chemical Identifiers and Synonyms

| Parameter | Value |

| CAS Number | 1022094-03-6 |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol |

| Synonyms | (3S)-3-Methylmorpholine hydrochloride, (S)-3-Methylmorpholine HCl, (3S)-Methylmorpholine hydrochloride, (S)-3-Methylmorpholine chloride |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | White to off-white crystalline powder |

| Melting Point | >200 °C |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |

| Purity | Typically >97% |

Synthesis and Characterization

While multiple synthetic routes to morpholines and their derivatives exist, a common approach to synthesizing chiral 3-methylmorpholine involves the reduction of a chiral morpholin-3-one precursor. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Synthesis of (S)-3-Methylmorpholine from (S)-5-Methylmorpholin-3-one

This protocol is a representative method for the synthesis of the free base, which can then be converted to the hydrochloride salt.

Materials:

-

(S)-5-methylmorpholin-3-one

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

2N Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Diatomaceous earth

-

2% Methanol in dichloromethane

Procedure:

-

Suspend lithium aluminum hydride (3.0 equivalents) in anhydrous tetrahydrofuran in a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet at 0°C.

-

Dissolve (S)-5-methylmorpholin-3-one in anhydrous tetrahydrofuran and add it dropwise to the LAH suspension at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 2N sodium hydroxide solution, and then more water, while maintaining a low temperature.

-

Stir the resulting mixture for 30 minutes.

-

Add a 2% methanol in dichloromethane solution and continue stirring for 1 hour.

-

Filter the crude product through a pad of diatomaceous earth.

-

Dry the filtrate over anhydrous sodium sulfate.

-

Concentrate the filtrate under reduced pressure at a low temperature (20-25°C) to yield (S)-3-methylmorpholine.

Conversion to Hydrochloride Salt:

The resulting (S)-3-methylmorpholine free base can be dissolved in a suitable solvent like diethyl ether or isopropanol and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) to precipitate the (S)-3-Methylmorpholine hydrochloride salt, which can then be collected by filtration and dried.

Applications in Drug Development

(S)-3-Methylmorpholine hydrochloride is a crucial building block in the synthesis of various pharmaceutical candidates, most notably as a key component of morpholinopyrimidine derivatives that act as inhibitors of the PI3K/mTOR signaling pathway.[1]

Role in PI3K/mTOR Inhibitor Synthesis

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The morpholine moiety is a common feature in many PI3K/mTOR inhibitors, where the oxygen atom can form a critical hydrogen bond in the kinase hinge region.[1] The use of the chiral (S)-3-methylmorpholine allows for stereospecific interactions that can enhance potency and selectivity.[2][3]

Below is a generalized workflow for the synthesis of morpholinopyrimidine-based PI3K/mTOR inhibitors.

Caption: Synthetic workflow for PI3K/mTOR inhibitors.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex cascade of intracellular signaling. Inhibitors developed using (S)-3-Methylmorpholine hydrochloride often target PI3K and/or mTOR to disrupt this pathway and induce apoptosis in cancer cells.

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Safety and Handling

(S)-3-Methylmorpholine hydrochloride should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended to provide a summary of the available information on (S)-3-Methylmorpholine hydrochloride for research and development purposes. Researchers should consult the primary literature for more detailed information on specific applications and protocols.

References

An In-depth Technical Guide to (R)-3-Methylmorpholine Hydrochloride for Researchers and Drug Development Professionals

(R)-3-Methylmorpholine hydrochloride is a chiral amine derivative recognized for its utility as a versatile building block in organic synthesis and as a crucial intermediate in the development of pharmaceutical compounds. Its specific stereochemistry and structural properties make it a valuable component in the synthesis of complex, biologically active molecules. This guide provides a detailed overview of its physicochemical properties, a comprehensive synthesis protocol, and its significant role in the development of targeted therapeutics.

Physicochemical Properties

The fundamental properties of (R)-3-Methylmorpholine hydrochloride are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂ClNO | [1] |

| Molecular Weight | 137.61 g/mol | [1] |

| CAS Number | 953780-78-4 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Canonical SMILES | C[C@@H]1COCCN1.Cl | [1] |

| InChI Key | MSOCQCWIEBVSLF-NUBCRITNSA-N | [1] |

Experimental Protocols

The synthesis of (R)-3-Methylmorpholine hydrochloride is a critical process for its application in further chemical and pharmaceutical development. A general and effective laboratory-scale synthesis protocol is detailed below.

Synthesis of (R)-3-Methylmorpholine hydrochloride from (5R)-4-(4-methoxybenzyl)-5-methylmorpholine

This two-stage procedure involves the debenzylation of a protected morpholine derivative followed by hydrolysis to yield the desired hydrochloride salt.

Materials:

-

(5R)-4-(4-methoxybenzyl)-5-methylmorpholine

-

1-Chloroethyl chloroformate

-

1,2-Dichloroethane (DCE)

-

Methanol (MeOH)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

Procedure:

Stage 1: N-Dealkylation

-

In a round-bottom flask, dissolve (5R)-4-(4-methoxybenzyl)-5-methylmorpholine (17.8 g, 80.3 mmol) in 1,2-dichloroethane (180 mL).

-

To this solution, add 1-chloroethyl chloroformate (46 g, 322 mmol).

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

After the reaction is complete, remove the solvent by evaporation under reduced pressure using a rotary evaporator.

Stage 2: Hydrolysis and Isolation

-

Dissolve the residue from Stage 1 in methanol (180 mL).

-

Heat the solution to 80 °C and stir for 1 hour.

-

Remove the methanol by evaporation under reduced pressure.

-

Wash the resulting solid residue with ethyl acetate.

-

Dry the solid to afford (R)-3-Methylmorpholine hydrochloride as white crystals (yield: 74%).[1]

Visualized Experimental and Logical Workflows

To facilitate a clearer understanding of the processes and logical relationships involving (R)-3-Methylmorpholine hydrochloride, the following diagrams have been generated.

Caption: Synthesis Workflow of (R)-3-Methylmorpholine Hydrochloride.

Role in Drug Development: Targeting the mTOR Signaling Pathway

(R)-3-Methylmorpholine hydrochloride itself is not typically a pharmacologically active agent. Instead, the (R)-3-methylmorpholine moiety is a critical structural feature incorporated into more complex molecules to enhance their therapeutic properties. A prominent example is its use in the design of potent and selective inhibitors of the mammalian target of rapamycin (mTOR) kinase.

mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. It is a key component of two distinct protein complexes, mTORC1 and mTORC2. The dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer and metabolic disorders, making it an important therapeutic target.

The (R)-3-methylmorpholine group, when incorporated into inhibitor scaffolds (such as triazines), has been shown to significantly improve selectivity for mTOR over other related kinases, like phosphoinositide 3-kinase (PI3Kα).[2] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the drug. The methyl group's stereochemistry and position are key to achieving a precise fit within the ATP-binding pocket of the mTOR kinase, thereby enhancing potency and selectivity.[3][4]

Caption: Role of (R)-3-Methylmorpholine Moiety in mTOR Kinase Inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Triazines incorporating (R)-3-methylmorpholine are potent inhibitors of the mammalian target of rapamycin (mTOR) with selectivity over PI3Kalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of 3-Methylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for 3-methylmorpholine hydrochloride, a key intermediate in pharmaceutical development. This document details experimental protocols for both enantiomerically pure and racemic forms of the compound, presents quantitative data in structured tables for easy comparison, and includes workflow diagrams for clarity.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, depending on the desired stereochemistry and available starting materials. The most common strategies involve the synthesis of the 3-methylmorpholine free base followed by its conversion to the hydrochloride salt, or direct synthesis of the salt from a precursor.

Synthesis of Enantiomerically Pure this compound

Chiral this compound is a valuable building block in asymmetric synthesis. Methods for preparing the (R)- and (S)-enantiomers typically start from chiral precursors.

A common method for the synthesis of (R)-3-methylmorpholine hydrochloride involves the deprotection of a protected morpholine precursor.[1]

Experimental Protocol:

-

(5R)-4-(4-methoxybenzyl)-5-methylmorpholine (17.8 g, 80.3 mmol) is dissolved in 1,2-dichloroethane (180 mL).

-

1-Chloroethyl chloroformate (46 g, 322 mmol) is added to the solution.

-

The reaction mixture is heated to 80°C and stirred for 6 hours.

-

Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure.

-

The resulting residue is dissolved in methanol (180 mL) and the solution is stirred at 80°C for 1 hour.

-

The solvent is again removed by evaporation under reduced pressure.

-

The residue is washed with ethyl acetate and dried to yield (R)-3-methylmorpholine hydrochloride as white crystals. [1]

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity |

| (5R)-4-(4-methoxybenzyl)-5-methylmorpholine | 1-Chloroethyl chloroformate, Methanol | 1,2-dichloroethane, Methanol | 6 hours, then 1 hour | 80°C | 74% | Not Specified |

The (S)-enantiomer is typically synthesized as the free base, which can then be converted to the hydrochloride salt. A common method involves the reduction of a chiral morpholinone precursor.[2]

Experimental Protocol:

-

Lithium aluminum hydride (87 g, 3.0 eq.) is suspended in anhydrous tetrahydrofuran (1500 mL) in a three-necked round-bottom flask at 0°C under a nitrogen atmosphere.

-

(S)-5-methylmorpholin-3-one (88 g) is dissolved in anhydrous tetrahydrofuran (500 mL) and added dropwise to the reaction mixture at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched sequentially with water (100 mL), 2N sodium hydroxide solution (200 mL), and water (300 mL), followed by stirring for 30 minutes.

-

A 2% methanol/dichloromethane mixture (1000 mL) is added, and stirring is continued for 1 hour.

-

The crude product is filtered through a diatomaceous earth pad.

-

The filtrate is dried over anhydrous sodium sulfate and concentrated on a rotary evaporator at 20-25°C to afford (S)-3-methylmorpholine. [2]

| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield | Purity |

| (S)-5-methylmorpholin-3-one | Lithium aluminum hydride | Tetrahydrofuran | Overnight | 0°C to Room Temp. | 71% | Not Specified |

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through the cyclization of an appropriate amino alcohol precursor, followed by salt formation. A plausible, though not explicitly detailed in the search results, method would involve the dehydration of 2-(2-hydroxypropylamino)ethanol. A less clear method is also described in the patent literature.

A patented method describes the synthesis from a "hydrochlorate" raw material reacting with "morphine" in acetone at 100-130°C, followed by methylation.[3][4] However, the term "morphine" is likely a mistranslation of "morpholine" and the specific "hydrochlorate" is not identified, making this protocol difficult to replicate without further clarification.

Conversion of 3-Methylmorpholine Free Base to Hydrochloride Salt

The conversion of the 3-methylmorpholine free base (racemic or enantiomerically pure) to its hydrochloride salt is a standard acid-base reaction.

General Experimental Protocol:

-

Dissolve the crude 3-methylmorpholine free base in a suitable organic solvent such as diethyl ether or ethyl acetate. [3]

-

Slowly add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

-

Continue the addition of the HCl solution until the precipitation of the hydrochloride salt is complete. [3]

-

Collect the precipitated solid by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any remaining impurities. [3]

-

Dry the purified this compound, typically under vacuum.

Purification of this compound

High purity of this compound is crucial for its application in pharmaceutical synthesis. The primary methods of purification are recrystallization and column chromatography for the free base.

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds like this compound. The choice of solvent is critical for successful recrystallization. For amine hydrochlorides, polar solvents are generally effective.

Recommended Solvents for Recrystallization:

-

Single-Solvent System: Alcohols such as ethanol or isopropanol are good starting points.[5] A mixture of ethanol and water can also be effective.[6]

-

Two-Solvent (Solvent/Anti-Solvent) System: A common approach is to dissolve the compound in a "good" solvent where it is highly soluble (e.g., methanol, ethanol) and then add an "anti-solvent" in which it is poorly soluble (e.g., diethyl ether, toluene) to induce crystallization.

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of the chosen hot solvent (or solvent mixture).

-

If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

-

Further cooling in an ice bath can be used to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Purification of the Free Base by Chromatography

If significant impurities are present in the 3-methylmorpholine free base before its conversion to the hydrochloride salt, flash column chromatography can be employed. Due to the basic nature of the morpholine nitrogen, it is advisable to add a small amount of a basic modifier to the eluent to prevent peak tailing on the silica gel column.

General Flash Column Chromatography Protocol for 3-Methylmorpholine:

-

Select a suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

-

Add 0.5-1% triethylamine to the eluent to minimize interaction with the acidic silica gel. [3]

-

Pack a silica gel column with the prepared eluent.

-

Dissolve the crude 3-methylmorpholine in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the eluent and collect fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-methylmorpholine free base.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of this compound.

Caption: Synthesis of (R)-3-Methylmorpholine Hydrochloride.

Caption: Synthesis of (S)-3-Methylmorpholine Free Base.

Caption: General Purification Workflow.

References

- 1. (R)-3-Methylmorpholine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. 3S-3-METHYLMORPHOLINE | 350595-57-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. CN105753803A - A synthetic method of a medical intermediate this compound - Google Patents [patents.google.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Methylmorpholine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Methylmorpholine hydrochloride (C₅H₁₂ClNO), a key intermediate in pharmaceutical synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Data Presentation

The following tables summarize the key spectroscopic data for 3-Methylmorpholine. It is important to note that while comprehensive, publicly available data for the hydrochloride salt is limited, the provided information is based on data for the free base, 3-methylmorpholine, and typical spectroscopic characteristics of similar amine hydrochlorides. The protonation of the nitrogen atom in the hydrochloride salt is expected to induce downfield shifts in the adjacent ¹H and ¹³C NMR signals.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.2-1.4 | Doublet | 3H | -CH₃ |

| ~2.8-3.2 | Multiplet | 2H | -CH₂-N- |

| ~3.4-3.8 | Multiplet | 3H | -CH-N- and -CH₂-O- |

| ~4.0-4.2 | Multiplet | 2H | -CH₂-O- |

| ~9.5-11.5 | Broad Singlet | 1H | N⁺-H |

Solvent: D₂O or DMSO-d₆. The chemical shifts are approximate and can vary based on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~18-22 | -CH₃ |

| ~45-50 | -CH₂-N- |

| ~55-60 | -CH-N- |

| ~65-70 | -CH₂-O- |

| ~70-75 | -CH₂-O- |

Solvent: D₂O or DMSO-d₆. The chemical shifts are approximate and can vary based on the solvent and concentration.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2800 | Strong | C-H stretch (alkyl) |

| 2700-2250 | Broad, Strong | N⁺-H stretch (amine salt) |

| 1470-1440 | Medium | C-H bend (CH₂) |

| 1380-1370 | Medium | C-H bend (CH₃) |

| 1150-1050 | Strong | C-O-C stretch (ether) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 101 | Moderate | [M-HCl]⁺ (molecular ion of the free base) |

| 100 | High | [M-HCl-H]⁺ |

| 86 | Moderate | [M-HCl-CH₃]⁺ |

| 57 | High | [C₃H₇N]⁺ |

| 44 | Moderate | [C₂H₆N]⁺ |

Ionization method: Electron Ionization (EI). The fragmentation pattern of the hydrochloride salt will primarily reflect the fragmentation of the free base after the loss of HCl.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is used.

-

¹H NMR Acquisition:

-

The sample is placed in the spectrometer's magnet.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS, though less common in polar solvents).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Key parameters include a 30-45° pulse angle, a wider spectral width than for ¹H NMR, and a relaxation delay of 2-10 seconds.

-

The spectrum is referenced to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As a solid, this compound can be prepared for analysis using one of the following methods:

-

KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The prepared sample is placed in the spectrometer's sample compartment.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile upon heating (the free base is volatile). For the hydrochloride salt, a direct infusion or liquid chromatography (LC-MS) approach with electrospray ionization (ESI) is also common.

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. This method is useful for determining the fragmentation pattern.

-

Electrospray Ionization (ESI): The sample, dissolved in a suitable solvent, is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a softer ionization technique that often yields the protonated molecular ion of the free base.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Solubility of 3-Methylmorpholine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylmorpholine hydrochloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, experimental protocols for determining solubility, and relevant synthesis workflows.

Introduction to this compound

This compound is a chiral amine derivative widely utilized in the pharmaceutical and chemical industries.[1][2] It serves as a crucial building block in the synthesis of various biologically active molecules, particularly in asymmetric synthesis to create enantiomerically pure compounds.[1] Its utility is further enhanced by its role as a solvent and reagent in organic synthesis, where it can improve reaction efficiency and selectivity.[1] The compound is typically a white to off-white crystalline powder.[1]

Solubility Profile

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility | Remarks | Source |

| Polar Protic | Water | Soluble | High solubility due to the ionic nature of the hydrochloride salt. | [1][3] |

| Methanol | Good Solubility | Used as a solvent in the synthesis and workup. | [3][4] | |

| Ethanol | Good Solubility | Mentioned as a solvent in which it has good solubility. | [3] | |

| Isopropanol | Likely Soluble | Often used for recrystallization of morpholine salts. | [5] | |

| Polar Aprotic | Acetone | Likely Soluble | Used as a solvent in one synthetic method. | [6] |

| 1,2-Dichloroethane | Soluble at elevated temp. | Used as a reaction solvent at 80 °C. | [4] | |

| Non-Polar | Ethyl Acetate | Sparingly Soluble/Insoluble | Used for washing the final product, suggesting low solubility. | [4] |

| Diethyl Ether | Likely Sparingly Soluble | Commonly used for precipitation of hydrochloride salts. | [5] |

This qualitative assessment is based on its use in synthesis and purification procedures. For instance, its precipitation from a reaction mixture using ethyl acetate suggests poor solubility in this solvent.[4] Conversely, its use in methanol at elevated temperatures indicates good solubility under those conditions.[4]

Experimental Protocol for Solubility Determination

A precise determination of the solubility of this compound in various organic solvents can be achieved through a systematic experimental approach. The following protocol is a general method that can be adapted for specific solvents.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at various temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials or flasks with secure caps

-

Oven or vacuum oven

Procedure:

-

Solvent Selection: Choose a range of organic solvents with varying polarities.

-

Sample Preparation: Accurately weigh a specific amount of this compound and add it to a known volume of the selected solvent in a sealed vial. Ensure an excess of the solid is present to create a saturated solution.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

Phase Separation: Once equilibrium is achieved, allow the solid to settle.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to maintain the temperature, and immediately filter it to remove any undissolved solid.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed container and evaporate the solvent completely using an oven or vacuum oven at a suitable temperature that does not cause decomposition of the solute.

-

Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried residue. The mass of the dissolved this compound can then be determined.

-

Calculation: Calculate the solubility in terms of g/100 mL or other desired units.

-

Repeat: Repeat the experiment at different temperatures to generate a solubility curve.

The following diagram illustrates the workflow for this experimental protocol.

Caption: Workflow for determining solubility.

Synthesis and Purification Workflow

The solubility of this compound is a critical factor in its synthesis and purification. A common method for its preparation involves the reaction of (5R)-4-(4-methoxybenzyl)-5-methylmorpholine with 1-chloroethyl chloroformate, followed by treatment with methanol.[4] The final product is often purified by recrystallization.

The general workflow for the synthesis and purification is outlined below.

Caption: Synthesis and purification of this compound.

This workflow highlights the importance of solvent selection based on the solubility of both the reactants and the final product at different stages of the process.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse, a qualitative understanding of its solubility can be derived from its synthetic and purification procedures. For researchers and drug development professionals requiring precise solubility data, the experimental protocol outlined in this guide provides a robust framework for its determination. A thorough understanding of the solubility characteristics of this compound is essential for its effective use in synthesis, formulation, and other applications within the pharmaceutical and chemical industries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy N-Methylmorpholine hydrochloride | 3651-67-0 [smolecule.com]

- 4. (R)-3-Methylmorpholine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. CN105753803A - A synthetic method of a medical intermediate this compound - Google Patents [patents.google.com]

The Catalyst Core: A Technical Guide to 3-Methylmorpholine Hydrochloride in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylmorpholine hydrochloride (NMM·HCl) is the salt form of N-methylmorpholine (NMM), a tertiary amine that serves as a crucial component in modern organic synthesis. While the hydrochloride salt itself is a stable, solid form for storage and handling, it is the free base, N-methylmorpholine, that acts as the primary catalytic species. NMM is widely recognized for its role as a sterically hindered, non-nucleophilic organic base. Its unique structural and electronic properties make it an effective catalyst and reagent in a variety of chemical transformations, most notably in peptide synthesis, where control of stereochemistry is paramount. This guide provides an in-depth exploration of the mechanism of action, applications, and experimental considerations for NMM in catalysis.

Core Mechanism of Action: A Hindered Proton Scavenger

The primary catalytic function of N-methylmorpholine stems from the lone pair of electrons on its nitrogen atom, which allows it to act as a Brønsted-Lowry base (a proton acceptor). Unlike more nucleophilic amines, the steric bulk provided by the methyl group and the morpholine ring structure hinders the nitrogen from readily participating in nucleophilic attacks on electrophilic centers. This characteristic is critical, as it allows NMM to selectively deprotonate substrates without causing unwanted side reactions.

In a typical base-catalyzed reaction, NMM abstracts a proton from a substrate, generating a reactive anionic intermediate. This intermediate then proceeds to react with an electrophile. The resulting N-methylmorpholinium ion subsequently relinquishes its proton to regenerate the neutral NMM catalyst, completing the catalytic cycle.

This mechanism is central to its application in reactions such as:

-

Peptide Synthesis: Neutralizing amine salts and activating carboxylic acids.

-

Aldol Condensations & Michael Additions: Generating enolate intermediates.

-

Elimination Reactions: Facilitating the removal of a proton and a leaving group.

Key Catalytic Application: Peptide Synthesis

N-methylmorpholine is a cornerstone base in solid-phase peptide synthesis (SPPS), particularly in methods involving the formation of mixed anhydrides for amino acid activation. Its role is twofold: activating the carboxyl group of the incoming N-protected amino acid and neutralizing the protonated amine of the resin-bound peptide chain.

Minimizing Side Reactions: The choice of base in peptide coupling is critical for minimizing two major side reactions: racemization and urethane formation.

-

Racemization: The activation of a chiral N-protected amino acid makes the α-proton more acidic. A strong or sterically unhindered base can abstract this proton, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity (racemization). The steric hindrance of NMM significantly reduces the rate of this α-proton abstraction compared to less hindered bases like triethylamine (TEA), thereby preserving the chirality of the amino acid.[1]

-

Urethane Formation: In the mixed anhydride method, the activating agent (e.g., isobutyl chloroformate) can react with the N-protecting group (like Boc) of the amino acid, especially in the presence of a strong base, to form a urethane byproduct. This terminates the peptide chain. NMM's moderate basicity and steric bulk help to suppress this side reaction.[2]

General Mechanism of NMM in Mixed Anhydride Peptide Coupling

Caption: Workflow for NMM-mediated peptide coupling via mixed anhydride.

Quantitative Data Summary

The selection of base and solvent significantly impacts reaction outcomes, particularly the ratio of desired peptide product to urethane byproduct.

| Substrate | Base | Solvent | Peptide:Urethane Ratio | Peptide Yield (%) | Reference |

| Boc-MeLeu-OH | N-Methylmorpholine | Dichloromethane | > 100 : 1 | - | [2] |

| Boc-MeLeu-OH | Triethylamine | Dichloromethane | 1 : 2 | - | [2] |

| Boc-Val-OH | N-Methylmorpholine | Dichloromethane | 11 : 1 | - | [2] |

| Boc-Val-OH | N-Methylmorpholine | Tetrahydrofuran | 6 : 1 | - | [2] |

| Boc-Val-OH | Triethylamine | Dichloromethane | 0.4 : 1 | - | [2] |

| Boc-Ile-OH | N-Methylmorpholine | Acetonitrile-DMF | - | 85 | [2] |

| Boc-Ile-OH + HOBt | N-Methylmorpholine | Acetonitrile-DMF | - | 90 | [2] |

Data synthesized from studies on mixed anhydride peptide synthesis.[2]

Logical Relationship: Steric Hindrance vs. Side Reactions

The catalytic efficiency and selectivity of N-methylmorpholine in sensitive reactions like peptide synthesis are directly linked to its structure. Its steric bulk acts as a shield, directing its basicity towards proton abstraction while minimizing undesirable nucleophilic attacks and α-proton abstraction from chiral centers.

Caption: Impact of steric hindrance on base performance in peptide synthesis.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling Using NMM

This protocol describes a typical manual coupling step in solid-phase peptide synthesis using NMM for the activation of an Fmoc-protected amino acid.

Materials:

-

Fmoc-protected amino acid (4.5 equivalents)

-

HATU (4.5 equivalents)

-

HOAt (4.5 equivalents)

-

N-methylmorpholine (NMM), 20% (v/v) solution in DMF

-

Resin-bound peptide with a free N-terminal amine

-

Peptide synthesis grade Dimethylformamide (DMF)

-

Hand coupling vessel

Procedure:

-

In a clean glass scintillation vial, combine the Fmoc-protected amino acid, HATU, and HOAt.[3]

-

Add the 20% N-methylmorpholine solution in DMF to the vial to dissolve the reagents and initiate pre-activation.

-

Allow the activation mixture to stand for 1-2 minutes at room temperature.

-

Wash the resin (pre-swollen and with the N-terminal Fmoc group removed) three times with DMF in the coupling vessel.[3]

-

After the final wash, drain the DMF from the resin.

-

Add the activated amino acid solution to the resin.[3]

-

Agitate the mixture at room temperature for at least 4 hours. Reaction time may be extended for sterically hindered amino acids, but should not exceed 24 hours.[3]

-

After the coupling period, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

A small sample of resin can be taken to perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), a second coupling is required.[4]

Protocol 2: Synthesis of (R)-3-Methylmorpholine Hydrochloride

This protocol outlines a representative synthesis of the chiral hydrochloride salt, providing context for its preparation.

Materials:

-

(5R)-4-(4-methoxybenzyl)-5-methylmorpholine (17.8 g, 80.3 mmol)

-

1-Chloroethyl chloroformate (46 g, 322 mmol)

-

1,2-Dichloroethane (180 mL)

-

Methanol (180 mL)

-

Ethyl acetate

Procedure:

-

Dissolve (5R)-4-(4-methoxybenzyl)-5-methylmorpholine in 1,2-dichloroethane in a reaction flask.[5]

-

Add 1-chloroethyl chloroformate to the solution.[5]

-

Heat the reaction mixture to 80 °C and stir for 6 hours.[5]

-

Upon completion, remove the solvent by evaporation under reduced pressure.

-

Dissolve the resulting residue in methanol and stir at 80 °C for 1 hour.[5]

-

Remove the methanol by evaporation under reduced pressure.

-

Wash the solid residue with ethyl acetate and dry to yield (3R)-3-methylmorpholine hydrochloride as white crystals (yield ~74%).[5]

General Experimental Workflow Diagram

Caption: Standard workflow for an NMM-mediated solid-phase peptide coupling.

References

The Biological Versatility of Functionalized Morpholines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a pKa that renders it partially protonated at physiological pH, favorable solubility profiles, and metabolic stability, have made it a cornerstone in the design of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the biological activities of functionalized morpholines, with a focus on their applications in oncology, infectious diseases, and central nervous system (CNS) disorders. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity of Morpholine Derivatives

Functionalized morpholines have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cell growth, proliferation, and survival. A predominant mechanism of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, which is frequently dysregulated in various cancers.[1][2]

Quantitative Anticancer Activity

The cytotoxic effects of various morpholine derivatives have been quantified against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several promising compounds are summarized in the table below.

| Compound ID | Cancer Cell Line | Target(s) | IC50 (µM) | Reference(s) |

| AK-3 | A549 (Lung) | Not Specified | 10.38 ± 0.27 | [3] |

| MCF-7 (Breast) | Not Specified | 6.44 ± 0.29 | [3] | |

| SHSY-5Y (Neuroblastoma) | Not Specified | 9.54 ± 0.15 | [3] | |

| AK-10 | A549 (Lung) | Not Specified | 8.55 ± 0.67 | [3] |

| MCF-7 (Breast) | Not Specified | 3.15 ± 0.23 | [3] | |

| SHSY-5Y (Neuroblastoma) | Not Specified | 3.36 ± 0.29 | [3] | |

| Compound 22 | MDA-MB-231 (Breast) | Induces Apoptosis | 20 | |

| SW480 (Colon) | Induces Apoptosis | 12.5 | ||

| Thieno[3,2-d]pyrimidine 15e | A375 (Melanoma) | PI3K p110α | 0.58 | [4] |

| PI3K Inhibitor 14 | C4-2 (Prostate) | PI3K | More potent than ZSTK474 | [2][5] |

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Morpholine-containing compounds, such as certain quinazoline and thienopyrimidine derivatives, have been designed to bind to the ATP-binding pocket of PI3K isoforms, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition blocks the downstream activation of Akt and mTOR, leading to cell cycle arrest and apoptosis.[4][5]

References

- 1. Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Morpholines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chiral morpholines are a pivotal structural motif in medicinal chemistry, frequently appearing in a wide array of approved pharmaceuticals and clinical drug candidates.[1] The stereochemistry of substituents on the morpholine ring can significantly impact biological activity, making the development of robust and efficient asymmetric syntheses for these chiral heterocycles a critical area of research.[1][2][3] This document provides detailed application notes and protocols for the catalytic asymmetric synthesis of chiral morpholines, with a focus on modern, highly enantioselective methods. While direct applications of 3-Methylmorpholine hydrochloride as a catalyst in asymmetric synthesis are not prominently reported, the synthesis of chiral 3-substituted morpholines, including (S)-3-Methylmorpholine, is of significant interest.[4][5][6]

I. Catalytic Asymmetric Synthesis of 3-Substituted Chiral Morpholines via Tandem Hydroamination-Asymmetric Transfer Hydrogenation

A powerful and efficient one-pot, two-step catalytic process has been developed for the synthesis of 3-substituted chiral morpholines.[1][7] This tandem reaction involves an initial titanium-catalyzed intramolecular hydroamination of an aminoalkyne substrate to form a cyclic imine intermediate. This intermediate is then reduced in situ via a ruthenium-catalyzed asymmetric transfer hydrogenation, utilizing a chiral diamine ligand to afford the desired enantiomerically enriched 3-substituted morpholine.[1][7] This method offers a broad substrate scope with high yields and excellent enantioselectivities.[1]

Quantitative Data Summary:

The following table summarizes the yields and enantiomeric excess (ee) for the synthesis of various 3-substituted chiral morpholines using the tandem hydroamination-asymmetric transfer hydrogenation method.

| Entry | Substrate (R Group) | Product | Yield (%) | ee (%) |

| 1 | Phenyl | 3-Phenylmorpholine | 85 | >95 |

| 2 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)morpholine | 82 | >95 |

(Data sourced from reference[1])

Experimental Protocol: Tandem Hydroamination-Asymmetric Transfer Hydrogenation

This protocol describes a general procedure for the synthesis of 3-substituted chiral morpholines.

Materials:

-

Aminoalkyne substrate

-

Titanium catalyst (e.g., commercially available bis(amidate)bis(amido)Ti catalyst)

-

Ruthenium catalyst (e.g., RuCl--INVALID-LINK--)

-

Formic acid/triethylamine azeotrope

-

Anhydrous toluene

-

Saturated aqueous NaHCO₃ solution

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Hydroamination:

-

In a reaction vessel under an inert atmosphere, dissolve the aminoalkyne substrate in anhydrous toluene.

-

Add the titanium catalyst (typically 1-5 mol%).

-

Stir the reaction mixture at 110 °C for 24 hours.

-

Cool the reaction to room temperature.

-

-

Asymmetric Transfer Hydrogenation:

-

To the cooled reaction mixture from the hydroamination step, add a solution of the ruthenium catalyst (typically 1 mol%) in the formic acid/triethylamine azeotrope.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomerically enriched 3-substituted morpholine.

-

Logical Workflow for Tandem Synthesis

Caption: Tandem hydroamination and asymmetric transfer hydrogenation workflow.

II. Catalytic Asymmetric Hydrogenation of Dehydromorpholines

Another significant advancement in the synthesis of chiral morpholines is the asymmetric hydrogenation of dehydromorpholines.[1][2][3] This atom-economical method provides a direct route to 2-substituted chiral morpholines with high efficiency and excellent enantioselectivity.[1][2] The use of a chiral bisphosphine ligand, such as SKP, complexed with rhodium is crucial for achieving high levels of stereocontrol.[1][2]

Quantitative Data Summary:

The following table presents data for the asymmetric hydrogenation of a 2-substituted dehydromorpholine.

| Entry | Substrate | Product | Yield (%) | ee (%) |

| 1 | 2-phenyl-3,4-dihydro-2H-1,4-oxazine | (R)-2-phenylmorpholine | >99 | 92 |

(Data sourced from reference[1])

Experimental Protocol: Asymmetric Hydrogenation of Dehydromorpholines

Materials:

-

2-substituted dehydromorpholine substrate (e.g., 2-phenyl-3,4-dihydro-2H-1,4-oxazine)

-

Rhodium catalyst precursor (e.g., [Rh(COD)₂]BF₄)

-

Chiral bisphosphine ligand (e.g., SKP)

-

Anhydrous dichloromethane (DCM)

-

Hydrogen gas (high pressure)

-

Stainless-steel autoclave

Procedure:

-

Catalyst Preparation:

-

In a vial under an inert atmosphere, dissolve the rhodium catalyst precursor and the chiral bisphosphine ligand in anhydrous DCM.

-

Stir the solution at room temperature to form the active catalyst complex.

-

-

Hydrogenation:

-

In a separate vial, dissolve the 2-substituted dehydromorpholine substrate in anhydrous DCM.

-

Transfer the substrate solution to the catalyst solution.

-

Transfer the resulting mixture to a stainless-steel autoclave.

-

Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of hydrogen.

-

Stir the reaction at room temperature for 24 hours.

-

-

Workup and Purification:

-

After carefully releasing the pressure, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate = 5:1) to afford the desired chiral 2-substituted morpholine.

-

Experimental Workflow for Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation of dehydromorpholines workflow.

Mechanism and Role of Chiral Ligands:

In both asymmetric transfer hydrogenation and asymmetric hydrogenation, the chiral ligand plays a critical role in establishing the stereochemistry of the final product. The ligand coordinates to the metal center (ruthenium or rhodium), creating a chiral environment. The substrate then coordinates to this chiral metal complex in a specific orientation to minimize steric hindrance. The subsequent hydride transfer (from the formic acid/triethylamine azeotrope or H₂) occurs stereoselectively, leading to the formation of one enantiomer in excess. The specific structure of the chiral ligand is therefore paramount in achieving high enantioselectivity.

The asymmetric synthesis of chiral morpholines is a well-developed field with robust and highly enantioselective methods available to researchers. The tandem hydroamination-asymmetric transfer hydrogenation and the asymmetric hydrogenation of dehydromorpholines are powerful strategies for accessing enantioenriched 3- and 2-substituted morpholines, respectively. These protocols provide a solid foundation for the synthesis of these important building blocks for drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 350595-57-2 (S)-3-Methylmorpholine AKSci V2259 [aksci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (S)-3-methylmorpholine | 350595-57-2 [sigmaaldrich.com]

- 7. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methylmorpholine Hydrochloride in Peptide Coupling: A Detailed Guide for Researchers

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of peptide synthesis, the choice of base plays a pivotal role in ensuring high coupling efficiency while minimizing undesirable side reactions, most notably racemization. 3-Methylmorpholine (NMM), and by extension its hydrochloride salt, is a tertiary amine base frequently employed in peptide coupling reactions. Its moderate basicity offers a distinct advantage in preserving the stereochemical integrity of amino acids, particularly those prone to epimerization. This document provides detailed application notes, experimental protocols, and comparative data on the use of 3-methylmorpholine hydrochloride as a base in peptide coupling reactions, designed to guide researchers in optimizing their synthetic strategies.

Application Notes

The Role of 3-Methylmorpholine (NMM) as a Base

N-methylmorpholine (NMM) is a tertiary amine that acts as a proton scavenger in peptide coupling reactions. Its primary function is to neutralize the acidic species generated during the activation of the carboxylic acid group of an amino acid, thereby facilitating the nucleophilic attack by the amino group of the adjacent amino acid.

A Note on this compound (3-NMM·HCl): It is crucial to understand that this compound is the salt of the active base, N-methylmorpholine. In itself, it is not a base. To be utilized in a peptide coupling reaction, 3-NMM·HCl must be neutralized by an additional equivalent of a stronger base to release the free NMM. In practice, it is more common to use N-methylmorpholine directly. However, if 3-NMM·HCl is used, careful consideration of stoichiometry is required.

Comparison with Other Bases

The selection of a base is a critical parameter in peptide synthesis. The most common alternatives to NMM are N,N-diisopropylethylamine (DIEA) and triethylamine (TEA).

-

N-Methylmorpholine (NMM): As a moderately hindered and weaker base compared to DIEA, NMM is particularly advantageous in minimizing racemization.[1] This is especially critical when coupling amino acids that are susceptible to epimerization, such as histidine and cysteine.[1]

-

N,N-Diisopropylethylamine (DIEA): A stronger and more sterically hindered base, DIEA is often used for coupling sterically hindered amino acids where a higher degree of basicity may be required to achieve efficient coupling.[1] However, its stronger basicity can increase the risk of racemization.[1]

-

Triethylamine (TEA): While also a common base, TEA is generally more nucleophilic than NMM and DIEA, which can lead to unwanted side reactions. Its use in modern peptide synthesis has become less frequent in favor of the more hindered bases.

The choice between NMM and DIEA often depends on the specific amino acid being coupled and the coupling reagent employed. For routine couplings where racemization is not a primary concern, DIEA may provide faster reaction times. However, for sensitive amino acids or in fragment condensation, NMM is often the preferred choice to ensure the chiral purity of the final peptide.[1]

Quantitative Data Presentation

The following tables summarize comparative data on the performance of NMM and other bases in peptide coupling reactions, focusing on reaction yield and racemization.

| Coupling Reagent | Base | Amino Acid Sequence | Yield (%) | Racemization (%) | Reference |

| PyBOP | NMM | Fmoc-L-His(Trt)-OH + L-Leu-OtBu | High | Low | [1] |

| PyBOP | DIEA | Fmoc-L-His(Trt)-OH + L-Leu-OtBu | High | Moderate | [1] |

| HATU | NMM | Fmoc-His(Trt)-OH | High | High | [2] |

| Mixed Anhydride | NMM | Boc-Ile-OH + H-Lys(Z)-OMe | 85 | Not specified | [3] |

| Mixed Anhydride | TEA | Boc-MeLeu-OH + Ester | Low | Not specified | [3] |

| Parameter | N-Methylmorpholine (NMM) | N,N-Diisopropylethylamine (DIEA) |

| Basicity | Weaker | Stronger |

| Steric Hindrance | Less hindered | More hindered |

| Racemization Risk | Lower | Higher |

| Typical Applications | Coupling of racemization-prone amino acids (e.g., His, Cys), fragment condensation. | Coupling of sterically hindered amino acids, routine couplings where racemization is not a major concern. |

Experimental Protocols

General Workflow for Peptide Coupling

The following diagram illustrates the general workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).

References

Application Notes and Protocols for the Use of 3-Methylmorpholine Hydrochloride in API Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Methylmorpholine hydrochloride, and its free base form, N-methylmorpholine (NMM), in the synthesis of Active Pharmaceutical Ingredients (APIs). The protocols outlined below are intended to serve as a guide for laboratory-scale synthesis and can be adapted for process development and scale-up operations.

Introduction

This compound is a tertiary amine salt that, upon neutralization, yields N-methylmorpholine (NMM), a versatile organic base. NMM is frequently employed in various chemical transformations crucial for the synthesis of complex APIs. Its properties, such as its pKa of 7.38 for the conjugate acid, make it a suitable base for a range of reactions, including amide bond formation, peptide coupling, and as a catalyst in the production of polyurethanes.[1] In API synthesis, NMM is often favored for its ability to act as a proton scavenger without demonstrating high nucleophilicity, which can help to minimize side reactions.

Key Applications in API Synthesis

N-methylmorpholine finds extensive application as a non-nucleophilic base in several key reaction types relevant to API synthesis:

-

Amide Bond Formation: NMM is widely used to facilitate the coupling of carboxylic acids and amines to form amide bonds, a fundamental transformation in the synthesis of many pharmaceuticals. It acts as a base to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

-

Peptide Synthesis: In solid-phase and solution-phase peptide synthesis, NMM is a preferred base for the activation of amino acids and during coupling steps.[2][3] Its use can help to minimize side reactions such as urethane formation and racemization, particularly when combined with appropriate solvents.[2]

-

Control of Stereochemistry: The choice of base can be critical in controlling the stereochemical outcome of a reaction. While specific examples are highly substrate-dependent, the steric hindrance and basicity of NMM can influence the stereoselectivity of certain synthetic transformations.

Experimental Protocols

The following sections provide detailed experimental protocols for key applications of N-methylmorpholine in reactions relevant to API synthesis.

General Protocol for Amide Bond Formation using a Coupling Agent

This protocol describes a general procedure for the formation of an amide bond between a carboxylic acid and an amine using a carbodiimide coupling agent and N-methylmorpholine as the base.

Materials:

-

Carboxylic Acid

-

Amine (or its hydrochloride salt)

-

N-methylmorpholine (NMM)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

5% aqueous HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

Addition of Base: Add N-methylmorpholine (1.1 eq) to the solution and stir for 10 minutes at room temperature. If the amine is used as a hydrochloride salt, an additional equivalent of NMM (total 2.1 eq) is required.

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Add the carbodiimide coupling agent (e.g., EDC, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Amine Addition: After stirring for 15-20 minutes at 0 °C, add the amine (1.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up:

-

If DCC was used, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the filter cake with the reaction solvent.

-

Dilute the filtrate with the reaction solvent.

-

Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent in vacuo.

-

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to afford the desired amide.

Application in the Synthesis of Apremilast (A Representative Example)

Reaction Scheme:

Materials:

-

3-Acetamidophthalic anhydride

-

(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (or a suitable salt, e.g., N-acetyl-L-leucine salt)

-

N-methylmorpholine (NMM)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Charging Reactants: To a reaction vessel, charge 3-acetamidophthalic anhydride (1.0 eq) and (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine N-acetyl-L-leucine salt (1.05 eq) in acetonitrile.[2]

-

Base Addition: Add N-methylmorpholine (2.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for 3-5 hours, or until reaction completion is confirmed by HPLC.

-

Solvent Removal: Distill off the acetonitrile under reduced pressure.

-

Work-up: To the residue, add ethyl acetate and water. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with water.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Apremilast.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ethanol) to yield Apremilast of high purity.[3]

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 75-85% (representative) |

| Purity (by HPLC) | >99.5% (after recrystallization)[3] |

| Reaction Time | 3-5 hours |

| Reaction Temperature | 80-82 °C |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of an API using N-methylmorpholine as a base in a coupling reaction.

References

- 1. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US10287248B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]

- 3. WO2017033116A1 - Process for preparation of apremilast - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3-Methylmorpholine Hydrochloride: A Versatile Reagent in Organic Synthesis

Introduction

3-Methylmorpholine hydrochloride is a chiral amine salt that serves as a valuable reagent in a variety of organic transformations. Its utility stems from its properties as a mild, non-nucleophilic base, making it particularly suitable for reactions where the presence of a stronger, more nucleophilic base could lead to undesirable side reactions. This application note provides an overview of the uses of this compound in organic synthesis, with a focus on its role in amide bond formation and as a key intermediate in the synthesis of pharmaceutically active compounds. Detailed experimental protocols are provided for representative applications.

Application in Amide Bond Formation

Tertiary amines are frequently employed as bases in amide bond formation to neutralize the acid generated during the coupling reaction. 3-Methylmorpholine, often used as its hydrochloride salt from which the free base is generated in situ or used directly, is an effective base for this purpose. Its steric hindrance and moderate basicity help to minimize side reactions such as racemization, which can be a significant issue in peptide synthesis and the synthesis of chiral molecules.

Intermediate in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its chiral nature makes it a valuable precursor for the synthesis of enantiomerically pure compounds.

Experimental Protocols

Protocol 1: Synthesis of (R)-3-Methylmorpholine Hydrochloride

This protocol describes the synthesis of (R)-3-methylmorpholine hydrochloride from (5R)-4-(4-methoxybenzyl)-5-methylmorpholine.

Workflow for the Synthesis of (R)-3-Methylmorpholine Hydrochloride

References

Application Notes and Protocols for Reactions Involving 3-Methylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for key reactions involving 3-Methylmorpholine and its hydrochloride salt. This versatile compound serves as a crucial building block and reagent in various synthetic transformations, including peptide synthesis, drug development, and asymmetric synthesis.

Peptide Bond Formation

3-Methylmorpholine, often used as its free base, N-methylmorpholine (NMM), is a widely employed tertiary amine base in peptide coupling reactions. Its moderate basicity helps to minimize side reactions like racemization, particularly when compared to stronger bases. It is commonly used to neutralize the hydrochloride salts of amino acid esters and in the activation of carboxylic acids.

Application Note:

N-Methylmorpholine is a preferred base in mixed anhydride and carbodiimide-mediated peptide coupling reactions. It effectively facilitates the formation of the peptide bond while minimizing urethane formation, a common side reaction. The choice of solvent can influence the efficiency of the reaction, with dichloromethane often being a superior solvent when NMM is used as the base.

Experimental Protocol: Mixed Anhydride Coupling

This protocol describes the coupling of a Boc-protected amino acid to an amino acid ester hydrochloride using isobutyl chloroformate and N-methylmorpholine.

Materials:

-

Boc-protected amino acid (e.g., Boc-Ile-OH)

-

Amino acid ester hydrochloride (e.g., H-Lys(Z)-OMe·HCl)

-

N-Methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)

-

Stirring apparatus

-

Cooling bath (-15 °C)

Procedure:

-